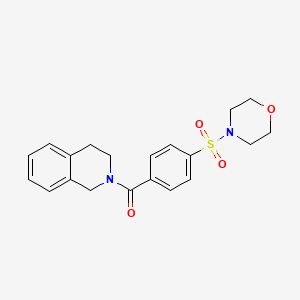
(3,4-二氢异喹啉-2(1H)-基)(4-(吗啉磺酰基)苯基)甲酮
货号:
B2766460
CAS 编号:
326882-17-1
分子量:
386.47
InChI 键:
MRSGHFJSJMGAOZ-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydroisoquinolin-2(1H)-one is a type of nitrogen-containing heterocyclic compound . It’s a core structural component in various biologically active compounds .
Synthesis Analysis
Several methodologies have been developed for the synthesis of the 3,4-Dihydroisoquinolin-2(1H)-one framework, especially the 2-substituted derivatives . One of the methods used for the synthesis of similar compounds is the Castagnoli–Cushman reaction .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific substituents present in the molecule. For example, Tf2O promotes a Bischler-Napieralski-type synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles via a tandem annulation .科学研究应用
合成与表征:
- Belyaeva 等人 (2018) 报道了合成一种在结构上与 (3,4-二氢异喹啉-2(1H)-基)(4-(吗啉磺酰基)苯基)甲苯酮相似的化合物,通过同时对喹啉分子的吡啶环进行双 C2/C3 官能化。这表明该化合物在合成有机化学中具有多功能化学修饰和应用的潜力 (Belyaeva, Nikitina, Afonin, & Trofimov, 2018).
生物活性:
- Bonilla-Castañeda 等人 (2022) 的一项研究合成了一种与目标化合物相关的衍生物,该衍生物以其治疗特性而闻名,包括抗癌、抗菌、抗真菌、抗炎和免疫调节特性。这表明 (3,4-二氢异喹啉-2(1H)-基)(4-(吗啉磺酰基)苯基)甲苯酮在各种治疗领域具有潜在的医学应用 (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
药物开发:
- Jiang 等人 (2019) 从目标化合物的结构类似物开始,探索了丁酰胆碱酯酶抑制剂的基于结构的设计和合成。这证明了该化合物在药物发现中的相关性,特别是对于阿尔茨海默病等神经退行性疾病 (Jiang, Ge, Cheng, Wang, Tao, Zhu, & Zhang, 2019).
化学分析与表征:
- Gatti 等人 (2004) 利用类似于目标化合物的化合物对药物中的氨基酸进行柱前衍生化,以进行质量控制。这表明该化合物在分析化学和药物质量控制中的用途 (Gatti, Gioia, Andreatta, & Pentassuglia, 2004).
未来方向
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(21-10-9-16-3-1-2-4-18(16)15-21)17-5-7-19(8-6-17)27(24,25)22-11-13-26-14-12-22/h1-8H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSGHFJSJMGAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-phenylmet...
Cat. No.: B2766377
CAS No.: 2034388-41-3
1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]puri...
Cat. No.: B2766379
CAS No.: 877643-61-3
N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3...
Cat. No.: B2766381
CAS No.: 2320174-14-7
N-(5-acetyl-4-methylthiazol-2-yl)-2-(5-chlorothiophen-2...
Cat. No.: B2766382
CAS No.: 921775-51-1
![1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-phenylmethanesulfonylpiperidine](/img/structure/B2766377.png)
![1,7-dimethyl-3-propyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766379.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2766381.png)
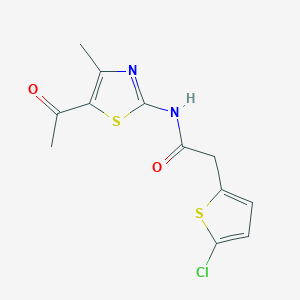

![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2766387.png)
![3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2766388.png)
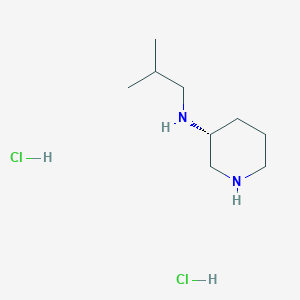
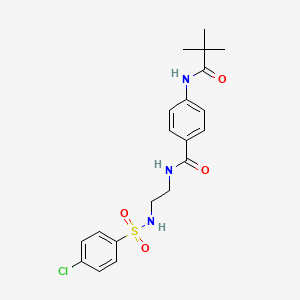
![8-(tert-butyl)-3-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2766394.png)
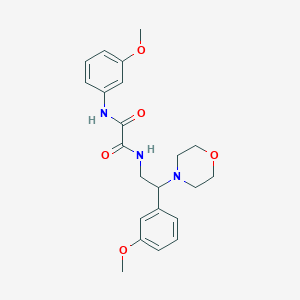
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2766397.png)
![4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2766398.png)

